
Beta-Fructose-1,6-Diphosphate
説明
Beta-Fructose-1,6-Diphosphate, also known as Fructose 1,6-bisphosphate, is a fructose sugar phosphorylated on carbons 1 and 6 . It is a common compound in cells and is converted from most glucose and fructose upon entering the cell . It is a crucial compound known to regulate glycolysis and gluconeogenesis processes, aiding in the research of various metabolic disorders .
Synthesis Analysis
Fructose 1,6-bisphosphate is synthesized enzymatically with ATP regeneration in a batch reactor and a semi-batch reactor using purified enzymes . It is also synthesized in the glycolytic pathway, where it is produced by the phosphorylation of fructose 6-phosphate .Molecular Structure Analysis
The molecular structure of Beta-Fructose-1,6-Diphosphate is complex. It has been studied using various techniques such as XRD patterns, FT-IR spectra, and TEM pictures . High-resolution structures provide insight into the recognition mechanism .Chemical Reactions Analysis
Fructose 1,6-bisphosphate lies within the glycolytic metabolic pathway and is produced by phosphorylation of fructose 6-phosphate. It is, in turn, broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It is an allosteric activator of pyruvate kinase through distinct interactions of binding and allostery at the enzyme’s catalytic site .Physical And Chemical Properties Analysis
Fructose 1,6-bisphosphate is a common metabolic sugar. Its chemical formula is C6H14O12P2 and its molar mass is 340.116 . It is a ubiquitous cytosolic enzyme that catalyzes the fourth step of glycolysis .科学的研究の応用
Neuroprotection in Brain Damage Beta-Fructose-1,6-Diphosphate (FDP) has been extensively studied for its neuroprotective effects. It's used in treating ischemic damage in various tissues, including the brain. FDP plays a crucial role in offering a new therapy approach for clinical ischemic brain damage, showing promise in stabilizing cell membranes and improving blood parameters (Li Rui-lin, 2004).
Cardiovascular Applications FDP has shown significant effects in improving the recovery of contractile function in postischemic hearts. When administered during early reperfusion, it leads to enhanced glycolytic flux, aiding in myocardial energy production during reperfusion. This application demonstrates FDP's potential in treating ischemic heart conditions (Takeuchi et al., 1998).
Bioconversion and Production FDP can be efficiently produced through bioconversion processes. Using specific strains of Saccharomyces cerevisiae, researchers have developed methods to enhance the yield of FDP from glucose. These advancements in biotechnological production of FDP indicate its growing industrial and research importance (Compagno et al., 2004).
Metabolic and Enzymatic Studies FDP plays a crucial role in metabolic pathways and enzyme regulation. Studies have explored its role as a feedback inhibitor in certain metabolic processes in bacteria like Escherichia coli, providing insights into the complex biochemical pathways in which FDP is involved (Zwaig & Lin, 1966).
Cerebrovascular and Respiratory Systems FDP has wide applications in cardiovascular, cerebrovascular, and respiratory systems. Its ability to improve microcirculation and increase oxygen usage in ischemic organs makes it a valuable compound in clinical settings for treating tissue hypoxia and related conditions (Wang Zhong-quan, 2009).
ATP-Free Biosynthesis Innovative methods have been developed for the ATP-free biosynthesis of FDP, using hyperthermophilic enzymes. This represents a significant step in reducing manufacturing costs of FDP and its derivatives, indicating its potential for more extensive application in various fields (Wang et al., 2017).
作用機序
Fructose 1,6-bisphosphate is a high-energy glycolytic intermediate that has been shown to exert a protective action in different cell types and tissues against various harmful conditions . It is also an allosteric activator of enzymes such as pyruvate kinase and NAD + -dependent L- (+)-lactate dehydrogenase .
将来の方向性
Fructose 1,6-bisphosphate aldolase is a potential drug target in the treatment of type II diabetes . It has also been used as a vaccine target against a wide variety of pathogenic organisms including bacteria, fungi, and metazoan parasites . Further refinement of aldolase antigen preparations and expansion of immunization trials should be encouraged to promote the advancement of promising, protective aldolase vaccines .
特性
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGYGVWRKECFJ-ARQDHWQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048347 | |
| Record name | D-Fructose-1,6-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
94 mg/mL | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,6-di-O-phosphono-beta-D-fructofuranose | |
CAS RN |
34693-15-7, 34378-77-3, 488-69-7 | |
| Record name | β-D-Fructose 1,6-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Fructose-1,6-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)


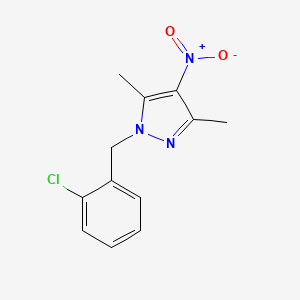
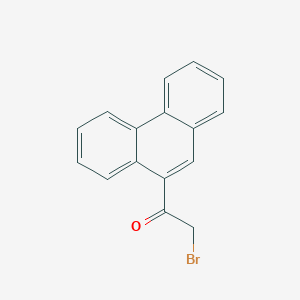
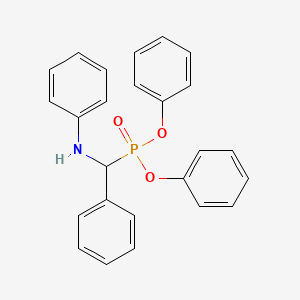
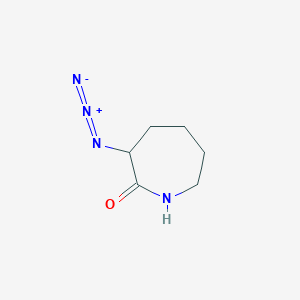
![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)
![2-chloro-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3370201.png)
![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)
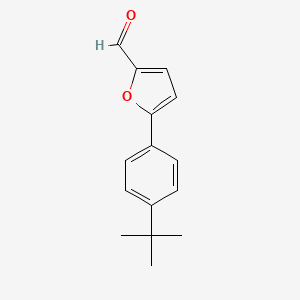
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)
![2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine](/img/structure/B3370226.png)
